molecular formula C18H27FN2O2 B12453871 N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide

N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B12453871
M. Wt: 322.4 g/mol
InChI Key: VBCBZYYJVPEQFI-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethoxypropyl group and a fluorophenylmethyl group

Properties

Molecular Formula

C18H27FN2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H27FN2O2/c1-2-23-13-5-10-20-18(22)15-8-11-21(12-9-15)14-16-6-3-4-7-17(16)19/h3-4,6-7,15H,2,5,8-14H2,1H3,(H,20,22)

InChI Key

VBCBZYYJVPEQFI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a fluorophenylmethyl group using reagents such as fluorobenzyl chloride.

    Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through an alkylation reaction using ethoxypropyl bromide or a similar reagent.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing flow chemistry techniques for better control over reaction conditions and scalability .

Chemical Reactions Analysis

N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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